molecular formula C10H11NO6 B1580856 Methyl 4,5-dimethoxy-2-nitrobenzoate CAS No. 26791-93-5

Methyl 4,5-dimethoxy-2-nitrobenzoate

Cat. No. B1580856
CAS RN: 26791-93-5
M. Wt: 241.2 g/mol
InChI Key: SYYKLKHBZGFKOC-UHFFFAOYSA-N
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Description

“Methyl 4,5-dimethoxy-2-nitrobenzoate” is a chemical compound with the linear formula C10H11NO6 . It has a molecular weight of 241.2 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “Methyl 4,5-dimethoxy-2-nitrobenzoate” is represented by the linear formula C10H11NO6 . The SMILES string representation is COC(=O)c1cc(OC)c(OC)cc1N+[O-] .

Scientific Research Applications

Cancer Treatment Research

Research on Methyl 4,5-dimethoxy-2-nitrobenzoate has explored its potential in cancer treatment. Shyam et al. (1999) investigated nitrobenzyloxycarbonyl derivatives, including the 4,5-dimethoxy-2-nitro analogue, for their toxicity to hypoxic EMT6 mammary carcinoma cells. They found that this compound demonstrated significant cytotoxic action against hypoxic cells of solid tumors, indicating potential as a cancer therapeutic agent (Shyam et al., 1999).

Fungicidal Activity

Ustinov et al. (2019) studied the fungicidal activity of various organic compounds, including derivatives of azoles. They found that certain derivatives, such as 2-methyl-5-nitrobenzoxazole, which is structurally related to Methyl 4,5-dimethoxy-2-nitrobenzoate, exhibited high fungicidal activity. This suggests that similar compounds could be effective in agricultural applications as fungicides (Ustinov et al., 2019).

Synthesis of Chemical Compounds

Research by Sato et al. (1972) and Maru & Shah (2013) explored the synthesis of various chemical compounds using derivatives of Methyl 4,5-dimethoxy-2-nitrobenzoate. These studies provide insights into the compound's utility in synthesizing other chemicals, which could have applications in pharmaceuticals and material sciences (Sato et al., 1972); (Maru & Shah, 2013).

Electrochemical Studies

Salehzadeh et al. (2016) conducted an electrochemical study of bifenox, a compound structurally similar to Methyl 4,5-dimethoxy-2-nitrobenzoate. Their research focused on the electrochemical behavior and determination of such compounds, highlighting the potential of Methyl 4,5-dimethoxy-2-nitrobenzoate in electrochemical sensors or analytical techniques (Salehzadeh et al., 2016).

Safety And Hazards

“Methyl 4,5-dimethoxy-2-nitrobenzoate” should be handled with personal protective equipment and adequate ventilation . Contact with skin, eyes, or clothing, as well as ingestion and inhalation, should be avoided . It should not be released into the environment . In case of accidental release, it should be swept up and shoveled into suitable containers for disposal .

properties

IUPAC Name

methyl 4,5-dimethoxy-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO6/c1-15-8-4-6(10(12)17-3)7(11(13)14)5-9(8)16-2/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYYKLKHBZGFKOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1067253
Record name Benzoic acid, 4,5-dimethoxy-2-nitro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1067253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4,5-dimethoxy-2-nitrobenzoate

CAS RN

26791-93-5
Record name Benzoic acid, 4,5-dimethoxy-2-nitro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26791-93-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4,5-dimethoxy-2-nitro-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026791935
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 4,5-dimethoxy-2-nitro-, methyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 4,5-dimethoxy-2-nitro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1067253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4,5-dimethoxy-2-nitrobenzoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
M Wang, M Gao, QH Zheng - Bioorganic & Medicinal Chemistry Letters, 2014 - Elsevier
The reference standard AZD8931{2-(4-((4-((3-chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)oxy)piperidin-1-yl)-N-methylacetamide} (11a) was synthesized from methyl 4,5-…
Number of citations: 19 www.sciencedirect.com
R Banu, J Gerding, C Franklin, D Sikazwe… - Scientia …, 2018 - mdpi.com
The objective of this research is to generate leads for developing our ultimate poly-active molecules with utility in central nervous system (CNS) diseases. Indeed, poly-active molecules …
Number of citations: 2 www.mdpi.com
SM Islam, A Bose, BK Palit, CR Saha - Journal of Catalysis, 1998 - Elsevier
Complexation of Schiff bases derived from the condensation of aminopolystyrene and carbonyl compounds, PhCOR(R=H, CH 3 , C 6 H 5 ) with palladium(II) acetate results in the …
Number of citations: 32 www.sciencedirect.com
J Millen - 1983 - search.proquest.com
A series of aminoquinazolines (1 and 2) were designed incorporating into a single molecule structural features associated with phosphodiesterase inhibition and structural features …
Number of citations: 2 search.proquest.com
L Taleli - 2017 - scholar.sun.ac.za
Inhibition of kinase activities using small molecules for the treatment of various diseases, including lung cancer, is one of the most pursued therapeutic targets. Molecularly targeted …
Number of citations: 0 scholar.sun.ac.za
CR Saha - Journal of Chemical Research, Synopses, 1998 - pubs.rsc.org
A Reusable Polymer-anchored Palladium Catalyst for Reduction of Nitroorganics, Alkenes, Alkynes and Schiff Bases† Page 1 NH2 P N P PhCOR R = H, Me, Ph C(R)Ph N P C Pd R OAc…
Number of citations: 5 pubs.rsc.org

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